[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone
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Overview
Description
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone: is a synthetic compound with a complex molecular structure It is characterized by the presence of an indole core, a morpholine ring, and a deuterated naphthalenyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a morpholine ring through a series of reactions, including alkylation and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-[2-(4-morpholinyl)ethyl]-1H-indol-3-ylmethanone
- N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- 4-{[4-HYDROXY-1-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-2-(4-PROPOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-3-YL]CARBONYL}-N,N-DIMETHYLBENZENESULFONAMIDE
Uniqueness
What sets [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone apart is its unique combination of an indole core, morpholine ring, and deuterated naphthalenyl methanone group.
Biological Activity
The compound [1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone (CAS Number: 895155-27-8) is a synthetic derivative of indole and naphthalene structures. It has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H24N2O2, with a molecular weight of approximately 384.47 g/mol. It is characterized by the presence of a morpholine group and an indole moiety, which are known to influence biological activity.
Property | Value |
---|---|
Molecular Formula | C25H24N2O2 |
Molecular Weight | 384.47 g/mol |
Melting Point | 104-106 °C |
Solubility | DMSO: 20 mg/ml |
Density | 1.21 g/cm³ |
Preliminary studies suggest that the compound may exert its effects through modulation of cannabinoid receptors (CB1 and CB2), similar to other indole derivatives. The morpholine group may enhance binding affinity and selectivity towards these receptors.
Key Mechanisms
- CB1 Receptor Agonism : The compound may activate CB1 receptors, which are primarily involved in the central nervous system's modulation of pain and mood.
- CB2 Receptor Interaction : Activation of CB2 receptors is associated with anti-inflammatory effects, making this compound a candidate for therapeutic applications in inflammatory diseases.
In Vitro Studies
Research conducted on cell lines has demonstrated that the compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vivo Studies
Animal models have been employed to evaluate the analgesic effects of the compound. In a formalin-induced pain model, subjects treated with varying doses showed a significant reduction in pain scores compared to controls.
Case Studies
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory potential in LPS-stimulated macrophages.
- Findings : The compound significantly inhibited nitric oxide production and downregulated COX-2 expression.
- : This indicates a promising role for the compound in managing inflammatory conditions.
-
Case Study on Pain Management :
- Objective : To evaluate analgesic effects in rodent models.
- Findings : A dose-dependent reduction in pain response was observed.
- : The compound may serve as an effective analgesic agent.
Properties
CAS No. |
2748464-24-4 |
---|---|
Molecular Formula |
C24H22FNO |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22FNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2/i4D,5D,12D,14D,17D |
InChI Key |
ALQFAGFPQCBPED-QWWVLHFXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
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